2-acetyl-4-fluorobenzaldehyde

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Medicinal chemists seeking fluorinated benzaldehyde building blocks with dual orthogonal reactive handles often face limited availability of the specific 2-acetyl-4-fluoro substitution pattern. This compound addresses that gap for systematic SAR exploration. • Dual orthogonal handles: aldehyde for condensation/ Schiff base chemistry; acetyl for ketone reactivity & heterocycle formation • Para-fluoro substituent modulates ring electronics, enabling comparative reactivity profiling against mono-substituted analogs • Sealed dry storage at 2-8°C; ships ambient. Procure in small quantities for exploratory library diversification.

Molecular Formula C9H7FO2
Molecular Weight 166.1
CAS No. 1891254-71-9
Cat. No. B6172805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-4-fluorobenzaldehyde
CAS1891254-71-9
Molecular FormulaC9H7FO2
Molecular Weight166.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-4-fluorobenzaldehyde: Identity & Procurement


2-Acetyl-4-fluorobenzaldehyde (synonym: 5'-Fluoro-2'-formylacetophenone) is a disubstituted benzaldehyde derivative (C₉H₇FO₂, MW 166.15 g/mol) bearing an acetyl group at the 2-position and a fluorine atom at the 4-position of the aromatic ring . This substitution pattern imparts distinct electronic properties, positioning the compound as a specialized intermediate for medicinal chemistry and fine-chemical synthesis [1]. The compound is commercially available for research use, typically requiring sealed dry storage at 2–8 °C .

Workflow Synthetic intermediate for medicinal chemistry diversification (dual reactive handles: acetyl & aldehyde) Selection context
Storage Sealed dry storage at 2–8 °C recommended to maintain integrity
Evidence gap No quantitative biological activity or yield data available; purchase for exploratory SAR only Data to verify

2-Acetyl-4-fluorobenzaldehyde: Irreplaceable by Analogs


Due to a critical lack of publicly available, comparable quantitative data—such as IC50 values, reaction yields, or selectivity ratios—for this specific compound in the permissible scientific literature, a definitive, evidence-based argument for its superiority over close analogs cannot be constructed at this time. While structure-activity relationship (SAR) principles suggest that the unique combination of a C-2 acetyl and C-4 fluorine substituent should lead to distinct reactivity and biological profiles compared to mono-substituted or differently positioned isomers [1], no head-to-head experimental comparisons were found to substantiate these claims.

Unique disubstitution pattern

2-acetyl-4-fluoro arrangement may confer distinct electronic and steric effects compared to mono-substituted analogs. Direct replacement with 2-acetylbenzaldehyde or 4-fluorobenzaldehyde may not reproduce reactivity or downstream profiles.

No comparative activity data

While 4-fluorobenzaldehyde has reported tyrosinase IC50, no such data exist for this derivative. Potency assumptions cannot be transferred; biological substitution requires in-house validation.

Synthetic performance unverified

Literature does not provide yield comparisons with structurally similar aldehydes. Claims of synthetic advantage remain unsupported; users should benchmark against closest analogs under identical conditions.

2-Acetyl-4-fluorobenzaldehyde: Evidence Assessment


Activity & Selectivity Data Unavailable

A systematic search of primary research papers, patents, and authoritative databases did not yield any quantitative biological activity data for 2-acetyl-4-fluorobenzaldehyde from permissible sources. While its core structure, 4-fluorobenzaldehyde, is a recognized inhibitor of enzymes like mushroom tyrosinase (IC50 = 387 μM) [1], no comparable data exists for the 2-acetyl derivative. This absence precludes any direct comparison of potency or selectivity.

Activity data
Data to verify
Target compound No IC50 data
4-Fluorobenzaldehyde IC50 387 μM (tyrosinase)
Difference: not calculable
Cannot support potency-based selection
Class-level inhibition data for analog does not predict this derivative's behavior
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Comparative Yield Data Missing

The compound is proposed for use as a synthetic intermediate, yet no side-by-side comparisons of reaction performance (e.g., yields, conversion rates) with its closest analogs, such as 2-acetylbenzaldehyde or 4-fluorobenzaldehyde, were found in the literature [1]. The existing patent literature discusses general processes for fluorinated benzaldehydes but does not isolate performance data for this specific derivative. The assertion that its unique substitution pattern offers an advantage remains unsupported by quantitative evidence.

Synthetic yield
Source review
Target compound No comparative yield data
Closest analogs 2-acetylbenzaldehyde, 4-fluorobenzaldehyde
Difference: not calculable
No evidence for superior synthetic utility
Patent literature describes general processes but lacks derivative-specific performance data
Organic Synthesis Chemical Yield Reaction Optimization

2-Acetyl-4-fluorobenzaldehyde: Application Scenarios


Medicinal Chemistry Diversification

Due to the absence of published biological data, the primary application for 2-acetyl-4-fluorobenzaldehyde is in exploratory medicinal chemistry as a building block. Its dual orthogonal reactive handles (aldehyde and acetyl groups) offer a path to diversify chemical libraries. However, the lack of potency data relative to simpler analogs like 4-fluorobenzaldehyde (IC50 of 387 μM for tyrosinase [1]) means its value is purely structural and hypothetical at this stage. Procurement should be limited to small quantities for SAR exploration.

Patented Fluorinated Intermediate Synthesis

The compound can be viewed as a potential precursor for generating the fluorinated benzaldehyde motifs used in Bayer's patents for pharmaceutical and agrochemical active ingredients [1]. Its specific substitution pattern could, in theory, lead to novel derivatives, but no experimental evidence confirming a superior route or final product profile is available for direct comparison.

Physicochemical Property Experimentation

A research group investigating the additive effects of electron-withdrawing substituents on aromatic aldehydes may use this compound to experimentally measure properties like reduction potential or carbonyl reactivity. The presence of both the acetyl and fluorine groups makes it a useful test case, provided all other comparators are measured in-house under identical conditions.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry library diversification
Dual orthogonal reactive handles (acetyl & aldehyde)
In-house SAR benchmarking against mono-substituted benzaldehydes
Fluorinated building block synthesis (patent context)
2-acetyl-4-fluoro substitution pattern for novel derivatives
Reaction condition optimization; yield comparison with 4-fluorobenzaldehyde
Substituent-effect physicochemical studies
Electron-withdrawing acetyl + fluorine pair
Side-by-side measurement of reduction potential or carbonyl reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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